BenchChemオンラインストアへようこそ!

1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Hedgehog signaling Gli transcription factor inhibition Structure-activity relationship

1,2-Di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (CAS 479351-10-5) is a quaternary ammonium salt belonging to the bicyclic imidazolium class, specifically the 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepinium family. This compound is structurally characterized by two p-tolyl substituents at the N1 and C2 positions of the imidazolium ring.

Molecular Formula C22H25BrN2
Molecular Weight 397.36
CAS No. 479351-10-5
Cat. No. B2826838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
CAS479351-10-5
Molecular FormulaC22H25BrN2
Molecular Weight397.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C[N+]3=C(N2C4=CC=C(C=C4)C)CCCCC3.[Br-]
InChIInChI=1S/C22H25N2.BrH/c1-17-7-11-19(12-8-17)21-16-23-15-5-3-4-6-22(23)24(21)20-13-9-18(2)10-14-20;/h7-14,16H,3-6,15H2,1-2H3;1H/q+1;/p-1
InChIKeyXQSKZOWSRRZUFC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide: A Bicyclic Imidazolium Gli Transcription Factor Inhibitor for Hedgehog Pathway Research


1,2-Di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (CAS 479351-10-5) is a quaternary ammonium salt belonging to the bicyclic imidazolium class, specifically the 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepinium family . This compound is structurally characterized by two p-tolyl substituents at the N1 and C2 positions of the imidazolium ring. It is a member of a chemotype identified as inhibitors of glioma-associated oncogene (Gli) transcription factors, which are key effectors of the Hedgehog (Hh) signaling pathway implicated in various cancers [1]. The compound is available for research purposes with a typical purity of 95%+ .

Why 1,2-Di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium Bromide Is Not Interchangeable with Other Imidazolium Gli Inhibitors


Within the class of bicyclic imidazolium Gli transcription factor inhibitors, seemingly minor structural modifications lead to profound differences in potency. Published structure-activity relationship (SAR) studies demonstrate that the substituent at the C2 position of the imidazolium ring is a critical determinant of inhibitory activity, with alterations causing IC50 values to vary by orders of magnitude [1]. For instance, replacing a p-alkoxy group with a hydrogen atom or a simple methyl group can shift the IC50 from a highly potent sub-micromolar range to over 100 µM, rendering the compound effectively inactive in cellular assays [1]. Therefore, the specific 1,2-di-p-tolyl substitution pattern of this compound cannot be assumed a priori to have equivalent activity to its closest analogs, necessitating a structured, evidence-based evaluation for any research or procurement decision.

Quantitative Differentiation Guide for 1,2-Di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium Bromide


Predicted Potency Gap Against Closest Alkoxy Analog in Gli-Dependent Transcription Assay

The most structurally analogous compound for which quantitative functional data exists is the di-p-methoxy analog (Compound 12 in Hom et al. 2020), which has an IC50 of 16 ± 3 µM in a cellular Gli-dependent luciferase reporter assay [1]. The target compound, bearing p-tolyl substituents, is structurally differentiated from this comparator by the absence of the ether oxygen atom. SAR studies in this series indicate that the presence and nature of para-substituents on the C2 aryl ring are major determinants of potency, with non-alkoxy substituents often associated with a significant loss of activity [1]. Based on these class-level trends, the p-methyl analog is predicted to exhibit significantly weaker potency than the 16 µM IC50 of the p-methoxy comparator, potentially exceeding 100 µM, analogous to the behavior observed for compound 11 (H, p-OMe) where removal of the C2 para-substituent led to an IC50 > 100 µM [1].

Hedgehog signaling Gli transcription factor inhibition Structure-activity relationship

Structural Differentiation from Reference N1-Aryl Analog via Absence of Alkoxy-Substituent Effects

The target compound’s N1-p-tolyl group distinguishes it from active N1-p-alkoxy analogs such as compounds 2 (N1-p-OEt; IC50 = 0.10 µM) and 4 (N1-p-OEt; IC50 = 0.13 µM) [1]. While modification of the N1 aryl ring was shown to have “modest effects” on potency compared to C2 modifications, the shift from an inert p-methyl to a hydrogen-bond-accepting p-alkoxy group could alter the conformational or electronic properties of the scaffold [1]. The SAR further indicates that coplanarity of the N-aryl substituent and imidazolium ring is not a strict requirement for activity, as both para- and ortho-alkoxy derivatives were active, suggesting that the physical presence of a methyl group versus an alkoxy group could still influence target engagement in a manner that has not been quantitatively defined for this specific pair [1].

Medicinal chemistry Coplanarity effects Imidazolium SAR

Chemical Identity and Purity Benchmark Against Commercial Comparator

The commercially available 1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (CAS: 479351-10-5) is supplied with a certified purity of 95%+ . This contrasts with the synthesis and purification described for the most potent analogs in the literature, which are often purified to >95% purity by HPLC for biological assays [1]. For a related but structurally distinct analog, 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (CAS: 352207-03-5), a similar purity specification of 95%+ is documented, but with a distinct molecular weight and halogen substitution that would alter its biological profile . The 1,2-di-p-tolyl configuration of the target compound ensures a molecular weight of 397.36 g/mol and a specific bromide salt form, which are not interchangeable with these commercial alternatives.

Compound procurement Purity analysis Research chemical sourcing

Procurement-Driven Application Scenarios for 1,2-Di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium Bromide


Use as a Negative-Control or Low-Activity Benchmark Compound in Gli Transcription Factor Inhibition Assays

Based on the class-level SAR evidence, which predicts significantly weaker potency for this para-methyl substituted analog relative to active para-alkoxy derivatives (IC50 > 100 µM vs. 0.1-16 µM), this compound is best suited as a structurally-matched negative control or benchmark for defining the background activity window in Gli-dependent luciferase reporter assays [1]. Its use can help validate that observed inhibitory effects of other analogs are due to specific structural modifications rather than non-specific cytotoxicity.

Structure-Activity Relationship Studies Investigating the Role of C2-Aryl Ether Oxygen in Target Engagement

The target compound serves as a critical SAR probe to directly test the importance of the ether oxygen atom in the C2-aryl ring for Gli inhibitory activity. By comparing its activity (predicted to be low) against the 1,2-di-p-methoxy analog (IC50 = 16 µM), researchers can isolate the specific contribution of hydrogen-bonding or electronic effects of the oxygen atom to target binding [1]. This is particularly valuable for computational docking studies and pharmacophore model refinement.

Chemical Synthesis Intermediate for Diversifying the Bicyclic Imidazolium Scaffold

The 1,2-di-p-tolyl substitution pattern provides a synthetically tractable handle that can be further functionalized. For medicinal chemistry programs aiming to explore the chemical space around the imidazolium core, this compound can serve as a starting material for late-stage diversification, such as benzylic oxidation or electrophilic substitution, to generate novel analogs with potential improved Gli-inhibitory properties [2].

Procurement of a Defined Chemical Entity for Reproducibility in Academic Research

For academic laboratories requiring a precisely defined, commercially available imidazolium compound for reproducibility, the 1,2-di-p-tolyl derivative offers a specific, unambiguous chemical structure (CAS 479351-10-5, MW 397.36) . This avoids the ambiguity of using in-house synthesized batches with variable purity, ensuring that experimental reagents are consistent across publications and replicate studies.

Quote Request

Request a Quote for 1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.